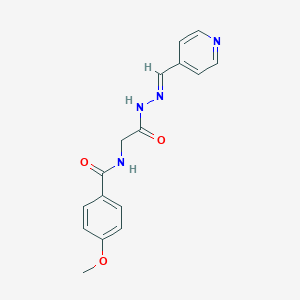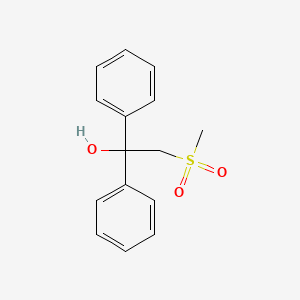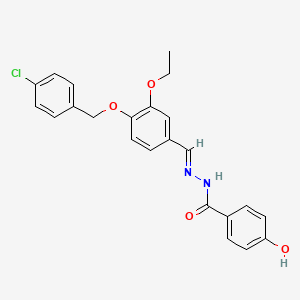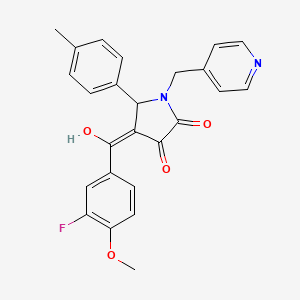![molecular formula C17H12Cl2N4S B12008123 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a member of the 1,2,4-triazole family, characterized by its triazole ring system.
- Its systematic name is 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide .
- The compound’s structure includes a dichlorophenyl group, a phenylpropenylidene moiety, and a triazole ring with a hydrosulfide substituent.
- It may exhibit interesting biological properties due to its unique structure.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with (cinnamaldehyde) in the presence of a base to form the intermediate. Subsequent cyclization with yields the desired 1,2,4-triazole ring.
Reaction Conditions: The reactions typically occur under mild conditions, using solvents like or .
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
化学反応の分析
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as halogenated or reduced forms.
科学的研究の応用
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial or antitumor properties).
Medicine: Assessing its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
作用機序
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
Uniqueness: Its combination of a dichlorophenyl group, phenylpropenylidene, and triazole ring makes it distinct.
Similar Compounds: Other 1,2,4-triazoles, such as , , and .
Remember, this compound’s potential lies in its versatility and intriguing structure
特性
分子式 |
C17H12Cl2N4S |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(24)23(16)20-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b7-4+,20-10+ |
InChIキー |
CMPZRKCMQAFYNY-KCHOUBKZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)






![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
